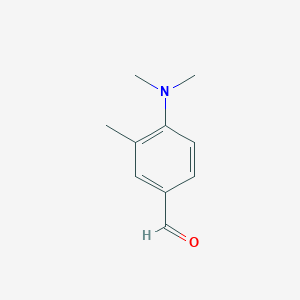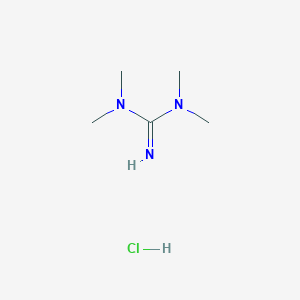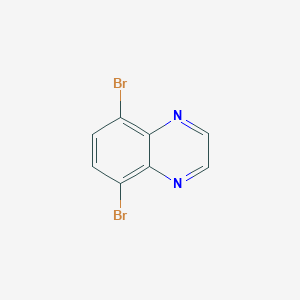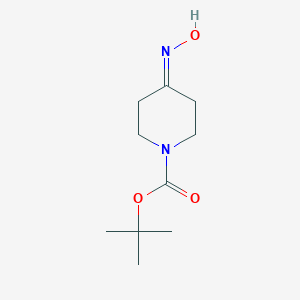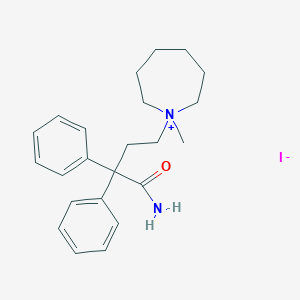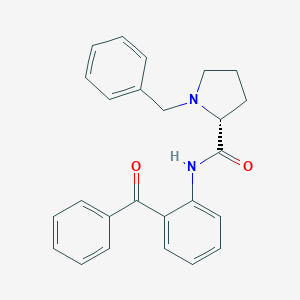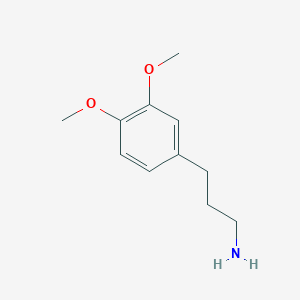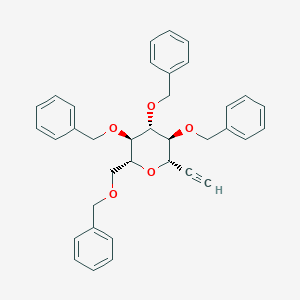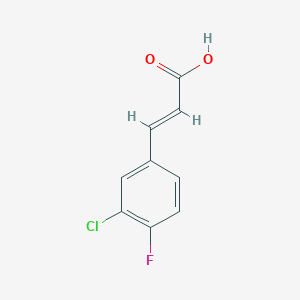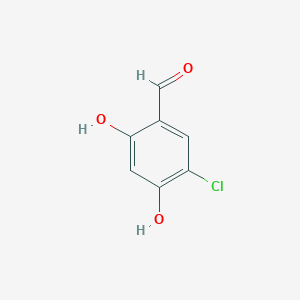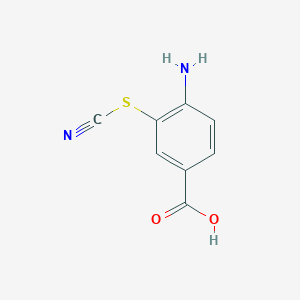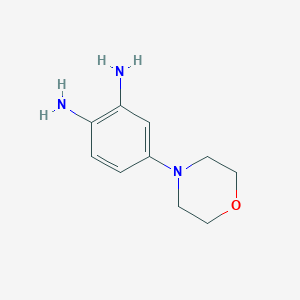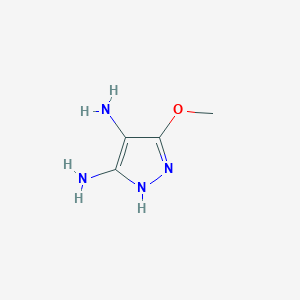![molecular formula C11H19N B189992 Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) CAS No. 197858-23-4](/img/structure/B189992.png)
Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) is a bicyclic organic compound that is widely used in scientific research. It is a versatile building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) has a unique structure that makes it an attractive candidate for drug design and discovery.2.1]hept-2-yl-, exo-(9CI).
Mecanismo De Acción
The mechanism of action of Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) may also have an effect on the immune system, as it has been found to inhibit the production of cytokines.
Efectos Bioquímicos Y Fisiológicos
Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities. It has also been shown to inhibit the production of cytokines, which are involved in the immune response. Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) has been found to have a low toxicity profile, making it a promising candidate for drug design and discovery.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) has several advantages for lab experiments. It is a versatile building block for the synthesis of a variety of compounds. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities. Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) has a low toxicity profile, making it a promising candidate for drug design and discovery. However, Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) can be difficult to synthesize, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research on Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI). One direction is to explore its potential as a chiral auxiliary in asymmetric synthesis. Another direction is to investigate its mechanism of action and its potential as an inhibitor of COX enzymes. Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) could also be further studied for its anti-inflammatory, analgesic, and anti-tumor activities. Finally, Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) could be used as a starting point for the design and synthesis of new compounds with improved pharmacological properties.
In conclusion, Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) is a versatile building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities, and has a low toxicity profile. Further research is needed to fully understand its mechanism of action and explore its potential as a chiral auxiliary in asymmetric synthesis. Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) is a promising candidate for drug design and discovery, and its future directions are numerous.
Métodos De Síntesis
Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) can be synthesized by the reaction of cyclohexanone and ammonia in the presence of a catalyst. The reaction proceeds through a Mannich-type reaction, followed by a cyclization step to form the pyrrolidine ring. The resulting product is a white crystalline solid with a melting point of 78-80°C.
Aplicaciones Científicas De Investigación
Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) has a wide range of scientific research applications. It is used as a building block for the synthesis of pharmaceuticals, agrochemicals, and materials. It has also been used as a chiral auxiliary in asymmetric synthesis. Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities.
Propiedades
Número CAS |
197858-23-4 |
|---|---|
Nombre del producto |
Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI) |
Fórmula molecular |
C11H19N |
Peso molecular |
165.27 g/mol |
Nombre IUPAC |
1-[(1R,2R,4S)-2-bicyclo[2.2.1]heptanyl]pyrrolidine |
InChI |
InChI=1S/C11H19N/c1-2-6-12(5-1)11-8-9-3-4-10(11)7-9/h9-11H,1-8H2/t9-,10+,11+/m0/s1 |
Clave InChI |
JWIHFKMPDQKAMX-HBNTYKKESA-N |
SMILES isomérico |
C1CCN(C1)[C@@H]2C[C@H]3CC[C@@H]2C3 |
SMILES |
C1CCN(C1)C2CC3CCC2C3 |
SMILES canónico |
C1CCN(C1)C2CC3CCC2C3 |
Sinónimos |
Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![octahydropyrrolo[1,2-a]azocin-5(1H)-one](/img/structure/B189909.png)
